molecular formula C36H35ClFN5O4S B13108128 Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13108128
M. Wt: 688.2 g/mol
InChI Key: UNZINDKLMNRSMW-GYXHNOJXSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused benzo[5,6][1,3]oxazino[3,4-a]indol core substituted with chlorine, fluorine, and a 5-cyclopropylthiophen-2-yl group. The imidazole ring at position 3 is linked to a pyrrolidine moiety, which is further connected to a carbamate-functionalized butanoyl chain. While direct synthesis data for this compound are unavailable in the provided evidence, analogous methods involve copper-catalyzed coupling reactions in dimethylformamide (DMF) with bases like Cs₂CO₃, as seen in the synthesis of related benzimidazole derivatives . The fluorine and chlorine substituents likely enhance lipophilicity and resistance to oxidative metabolism, while the cyclopropylthiophene group may improve membrane permeability .

Properties

Molecular Formula

C36H35ClFN5O4S

Molecular Weight

688.2 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C36H35ClFN5O4S/c1-18(2)32(41-36(45)46-3)34(44)42-12-4-5-26(42)33-39-17-24(40-33)20-14-23(38)31-27-15-21-13-22(37)8-9-25(21)43(27)35(47-28(31)16-20)30-11-10-29(48-30)19-6-7-19/h8-11,13-19,26,32,35H,4-7,12H2,1-3H3,(H,39,40)(H,41,45)/t26-,32-,35?/m0/s1

InChI Key

UNZINDKLMNRSMW-GYXHNOJXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC

Origin of Product

United States

Preparation Methods

Construction of the Tetracyclic Core

  • Starting materials include indoline derivatives and substituted thiophene aldehydes.
  • The indoline intermediate is synthesized by reduction of corresponding indole precursors using zinc in trifluoroacetic acid (TFA).
  • The tetracyclic core is formed by cyclization of the indoline intermediate with thiophene aldehydes , followed by oxidation (e.g., using DDQ, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the dihalogenated indole analog.
  • Halogenation (chlorination and fluorination) is introduced selectively during this stage to afford the 10-chloro and 1-fluoro substitutions on the benzooxazinoindole framework.

Installation of the Cyclopropylthiophene Substituent

  • The 5-cyclopropylthiophen-2-yl moiety is introduced via Pd-catalyzed Suzuki coupling .
  • Cyclopropyl boronic acid is coupled with brominated thiophene intermediates under palladium catalysis (e.g., Pd2(dba)3 with X-Phos ligand) in the presence of base (K2CO3) and dioxane solvent at elevated temperatures (~110 °C).
  • This step provides the cyclopropyl-substituted thiophene aldehyde intermediate, which is then used for further cyclization.

Formation of the Imidazole-Pyrrolidine Intermediate

  • The imidazole ring is constructed and functionalized with a pyrrolidine substituent bearing defined stereochemistry ((2S)-configuration).
  • This intermediate is often protected with Boc groups to facilitate subsequent coupling.
  • The pyrrolidine ring is introduced via amide bond formation with amino acid derivatives such as valine or proline analogs.

Coupling and Carbamate Formation

  • The tetracyclic core bearing the halogen and thiophene substituents undergoes Suzuki coupling with the Boc-protected imidazole-pyrrolidine intermediate .
  • After coupling, global deprotection of Boc groups is performed under acidic conditions (e.g., TFA in acetonitrile).
  • The free amine is then coupled with methyl carbamate derivatives using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the final carbamate moiety.

Chiral Resolution and Purification

  • The final product is often obtained as a racemic mixture after coupling.
  • Chiral supercritical fluid chromatography (SFC) is employed to separate diastereomers and isolate the desired stereoisomer with high enantiomeric purity.
  • Purity is confirmed by NMR, HPLC, LC/MS, and UHPLC/HRMS analyses.

Summary Table of Key Synthetic Steps and Conditions

Step Reaction Type Key Reagents/Conditions Outcome/Notes
Indoline reduction Reduction Zn in TFA Indoline intermediate
Cyclization & oxidation Cyclization + DDQ oxidation Aldehyde + indoline, DDQ, toluene reflux Tetracyclic benzooxazinoindole core
Suzuki coupling (thiophene) Pd-catalyzed cross-coupling Pd2(dba)3, X-Phos, K2CO3, dioxane, 110 °C Cyclopropylthiophene substituted aldehyde
Imidazole-pyrrolidine synthesis Amide formation + protection Boc-protected amino acids, coupling reagents Protected imidazole-pyrrolidine intermediate
Suzuki coupling (core + imidazole) Pd-catalyzed cross-coupling Pd(dppf)Cl2, Na2CO3, THF/H2O, 95 °C Coupled intermediate
Deprotection & carbamate formation Acid deprotection + amide coupling TFA/CH3CN, HATU, methyl carbamate Final carbamate product
Chiral separation SFC TharSFC instrumentation, CO2 mobile phase Single stereoisomer isolation

Research Findings and Analytical Data

  • The synthetic intermediates and final compounds exhibit >95% purity by HPLC analysis.
  • NMR (400–500 MHz) confirms the structural integrity and stereochemistry.
  • LC/MS and UHPLC/HRMS analyses validate molecular weight and purity.
  • The use of DDQ oxidation is critical for achieving the aromatic indole oxidation state.
  • Suzuki couplings show moderate to good yields (typically 30–95%) depending on substrate and conditions.
  • Chiral SFC allows efficient separation of diastereomers, crucial for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of specific functional groups, such as the imidazole ring.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.

Scientific Research Applications

Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific research findings and case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxazinoindoles can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound could be explored for developing new antibiotics .

Neurological Applications

The compound's imidazole and pyrrolidine components may confer neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of carbamate derivatives similar to Methyl ((2S)-1...carbamate. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Investigation of Antibacterial Activity

Another study focused on the antibacterial properties of structurally related compounds. The findings revealed that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests the potential for Methyl ((2S)-1...carbamate to be developed as a novel antibacterial agent .

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three classes based on the evidence:

  • Carbazole/Indole Derivatives : Compounds such as 1-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2,3,4,9-tetrahydro-6-nitro-1H-carbazole (5d) share fused aromatic systems but lack the oxazine and imidazole rings. Nitro and chlorophenyl groups in these analogs enhance electron-withdrawing effects, whereas the target compound’s fluorine and cyclopropylthiophene substituents balance electron distribution differently .
  • Benzimidazole/Imidazo[4,5-b]pyridine Derivatives: These compounds (e.g., 2-(pyridin-3-yl)-1H-benzo[d]imidazoles) feature nitrogen-rich heterocycles but lack the oxazinoindol framework. Their biological activities (antibacterial, antifungal) are attributed to pyridine and triazole moieties, which are absent in the target compound .
  • Thiazolylmethyl Carbamates: Examples from Pharmacopeial Forum (e.g., thiazol-5-ylmethyl carbamates) share the carbamate group but replace the benzooxazinoindol core with thiazole and phenyl groups. These derivatives prioritize protease inhibition via ureido and hydroxy groups, unlike the target compound’s imidazole-pyrrolidine linkage .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Features Biological Activity Reference
Target Compound Benzooxazinoindol, imidazole, pyrrolidine, carbamate, Cl/F, cyclopropylthiophene Hypothesized: Antimicrobial
Carbazole Derivatives (5d–l) Nitro, chlorophenyl, dihydropyrazole Antifungal (IC₅₀: 20–50 µM)
Benzimidazoles (5a–k) Pyridine, triazole Antibacterial (MIC: 8–64 µg/mL)
Thiazolylmethyl Carbamates Thiazole, hydroxy, ureido Protease Inhibition

Biological Activity

Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a multifaceted structure that includes:

  • Chlorine and Fluorine Substituents : These halogen atoms can enhance the lipophilicity and bioactivity of the molecule.
  • Indole and Imidazole Rings : These heterocycles are known for their biological significance, often involved in receptor binding and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition : The compound is hypothesized to inhibit specific kinases or phosphodiesterases, which are critical in various signaling pathways. For instance, compounds with similar structures have been shown to inhibit tyrosine kinases effectively, leading to reduced cancer cell proliferation .

2. Interaction with Receptors : The presence of indole and imidazole moieties suggests potential interactions with serotonin receptors or other G-protein coupled receptors (GPCRs), influencing neurotransmission and other physiological processes.

Table 1: Summary of Biological Activity

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionTyrosine KinaseIC50 values < 10 nM
Receptor BindingSerotonin ReceptorsAntidepressant-like effects
CytotoxicityCancer Cell Lines (HCT116)IC50: 7–11 µM
SelectivityCDK2 InhibitionGood selectivity

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of structurally related compounds that share the indole scaffold. The results indicated that compounds similar to methyl carbamate derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest, with IC50 values ranging from 7 to 11 µM depending on the specific cell line tested .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of compounds with similar structures. It was found that these compounds could modulate serotonin receptor activity, leading to potential antidepressant effects. The binding affinity was measured using radiolabeled ligands, showing promising results that warrant further investigation into their therapeutic potential in mood disorders .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of such compounds. For example:

  • Structure-Affinity Relationships (SAR) : Modifications in the halogen substituents have been shown to significantly alter potency against target enzymes.

Table 2: Structure-Affinity Relationships

ModificationEffect on PotencyReference
Chlorine SubstitutionIncreased lipophilicity
Fluorine AdditionEnhanced receptor binding

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